chemical structure and properties of 1,3-phenylenediacetamidoxime
chemical structure and properties of 1,3-phenylenediacetamidoxime
The Chemical Structure, Properties, and Applications of 1,3-Phenylenediacetamidoxime: A Comprehensive Technical Guide
Executive Summary
1,3-Phenylenediacetamidoxime is a highly specialized, bifunctional organic ligand characterized by a central benzene ring substituted at the meta (1,3) positions with acetamidoxime groups. While amidoximes are historically recognized in pharmacology as nitric oxide (NO) donors, 1,3-phenylenediacetamidoxime has emerged as a critical structural motif in the design of advanced porous materials, specifically Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[1][2]. Its primary utility lies in its exceptional chelating affinity for heavy metals, most notably the selective sequestration of the uranyl ion (UO₂²⁺) from highly competitive aqueous matrices like seawater[3][4].
Chemical Identity and Structural Characteristics
The molecular architecture of 1,3-phenylenediacetamidoxime provides distinct geometric and thermodynamic advantages. The meta substitution pattern enforces a specific spatial orientation (bite angle) that prevents intramolecular steric hindrance during polymerization or framework functionalization, offering unique pore topologies compared to its ortho or para isomers.
Table 1: Physicochemical Properties of 1,3-Phenylenediacetamidoxime
| Property | Value / Description |
| IUPAC Name | N',N''-dihydroxy-1,3-phenylenediacetimidamide |
| Linear Formula | C₁₀H₁₄N₄O₂ |
| Molecular Weight | 222.25 g/mol |
| Physical State | Solid |
| SMILES | N\C(Cc1cccc(C\C(N)=N\O)c1)=N\O |
| Key Functional Groups | Two terminal amidoxime (-C(NH₂)=NOH) moieties |
Synthesis Methodology and Mechanistic Causality
The synthesis of 1,3-phenylenediacetamidoxime relies on the nucleophilic addition of hydroxylamine to 1,3-phenylenediacetonitrile.
Protocol 1: Synthesis and Self-Validating Characterization
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Objective: Convert nitrile precursors to amidoximes with >85% yield while preventing over-oxidation.
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Causality of Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) is an air-stable source of hydroxylamine. A mild base (e.g., K₂CO₃) is required to neutralize the hydrochloride salt, liberating the active nucleophile (free NH₂OH) in situ. A mixed solvent system (ethanol/water) is chosen because the organic nitrile is soluble in ethanol, while the inorganic salts require water for dissolution, ensuring a homogeneous reaction phase.
Step-by-Step Workflow:
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Preparation: Dissolve 10 mmol of 1,3-phenylenediacetonitrile in 50 mL of absolute ethanol.
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Activation: In a separate flask, dissolve 30 mmol of NH₂OH·HCl and 15 mmol of K₂CO₃ in 20 mL of deionized water. Stir until CO₂ evolution ceases (causality: confirms complete neutralization and release of free NH₂OH).
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Nucleophilic Addition: Add the aqueous solution dropwise to the ethanol solution. Reflux the mixture at 80°C for 12–24 hours[5].
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Isolation: Cool the mixture to 4°C to induce crystallization. Filter the white precipitate and wash with cold distilled water to remove residual inorganic salts.
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Self-Validating System (FTIR): The protocol is validated by Fourier Transform Infrared (FTIR) spectroscopy. A successful transformation is confirmed by the complete disappearance of the sharp C≡N stretching band at ~2250 cm⁻¹ and the emergence of a C=N stretch at ~1650 cm⁻¹ and an N-O stretch at ~930 cm⁻¹[6].
Caption: Synthesis workflow of 1,3-phenylenediacetamidoxime via nucleophilic addition and FTIR validation.
Chelation Thermodynamics and Uranyl Sequestration
The most prominent application of the amidoxime group is its deployment in the extraction of uranium from seawater[3][7]. Seawater contains approximately 3.3 ppb of uranium, predominantly existing as highly stable calcium uranyl carbonate complexes,[Ca₂UO₂(CO₃)₃][4][7].
Mechanistic Causality of Chelation: To successfully extract uranium, the chelating agent must thermodynamically outcompete the carbonate ligands. Theoretical calculations and Extended X-ray Absorption Fine Structure (EXAFS) analyses reveal that the amidoxime group typically acts as an η²-coordinated ligand, binding the linear uranyl ion (UO₂²⁺) through both the oxime oxygen and the amide nitrogen[3][4]. The bifunctional nature of 1,3-phenylenediacetamidoxime allows for cooperative, multidentate binding when integrated into a polymer or COF backbone, significantly enhancing the binding affinity and selectivity against competing ions like vanadium (VO₂⁺)[4].
Caption: Thermodynamic pathway of uranyl chelation by amidoxime ligands and subsequent recovery.
Applications in Advanced Frameworks (COFs and MOFs)
The integration of 1,3-phenylenediacetamidoxime motifs into porous frameworks has revolutionized solid-phase extraction technologies. By utilizing phenylenediacetonitrile as a building block for COFs (e.g., via Knoevenagel condensation), researchers can post-synthetically modify the labile nitrile groups into amidoximes[1][5][8].
Table 2: Comparative Performance of Amidoxime-Functionalized Materials
| Material Platform | Functionalization Strategy | Target Application | Key Performance Metric |
| UiO-66-AO (MOF) | Post-synthetic modification | Uranium Extraction | Removes 94.8% of UO₂²⁺ within 120 min[3] |
| COF-TpDb-AO | Nitrile-to-amidoxime conversion | U(VI) Capture | Adsorption capacity of 408 mg/g[2] |
| In–Nx–C–R Catalyst | Amidoxime grafting on capsules | Electrocatalytic U Extraction | 6.35 mg/g per day in natural seawater[7] |
Protocol 2: Standardized Uranium Extraction and Quantification Workflow
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Objective: Quantify the extraction efficiency of amidoxime-functionalized materials.
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Causality: Conducting the extraction in natural or simulated seawater (pH 8.3) ensures that the speciation of uranium mimics real-world conditions, validating the material's ability to break the [Ca₂UO₂(CO₃)₃] complex.
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Equilibration: Suspend 10 mg of the amidoxime-functionalized framework in 1000 mL of simulated seawater spiked with 10 ppm UO₂(NO₃)₂.
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Adsorption: Agitate the suspension at 298 K for 24 hours to reach thermodynamic equilibrium.
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Separation: Isolate the solid sorbent using a 0.22 µm membrane filter.
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Self-Validating Quantification (ICP-MS): Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the adsorption capacity ( qe ) using the mass balance equation: qe=(C0−Ce)×V/m , where C0 and Ce are initial and equilibrium concentrations, V is volume, and m is the mass of the sorbent.
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Regeneration: Elute the captured uranium by washing the sorbent in 0.1 M HCl for 2 hours, protonating the amidoxime groups and releasing the UO₂²⁺ ions for material reuse[6].
References
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Highly Efficient Electrocatalytic Uranium Extraction from Seawater over an Amidoxime‐Functionalized In–N–C Catalyst | Advanced Science |[Link]
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Ultrafast and Efficient Extraction of Uranium from Seawater Using an Amidoxime Appended Metal–Organic Framework | ACS Applied Materials & Interfaces |[Link]
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Synthesis of amidoxime polymer gel to extract uranium compound from seawater by UV radiation curing | Separation Science and Technology |[Link]
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Theoretical Insights on Improving Amidoxime Selectivity for Potential Uranium Extraction from Seawater | The Journal of Physical Chemistry A |[Link]
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Robust C–C bonded porous networks with chemically designed functionalities for improved CO2 capture from flue gas | Nature Communications |[Link]
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Covalent Organic Frameworks: Design, Synthesis, and Functions | Chemical Reviews |[Link]
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Construction of Aptamer-Molecularly-Imprinted Fluorescent Covalent Organic Framework and Its Collaborative Recognition of Diethylstilbestrol | ACS Food Science & Technology |[Link]
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